

Synthesis and characterization of 5-Chloro-2-methoxyphenylhydrazine hydrochloride

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Compound of Interest

Compound Name: 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Cat. No.: B1587331

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An In-depth Technical Guide to the Synthesis and Characterization of **5-Chloro-2-methoxyphenylhydrazine Hydrochloride**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Chloro-2-methoxyphenylhydrazine hydrochloride**, a critical intermediate in modern organic and medicinal chemistry. We will move beyond simple procedural lists to explore the underlying principles of its synthesis, the logic behind its characterization, its significant applications, and the necessary safety protocols for its handling. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile compound.

Strategic Importance and Overview

5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No: 5446-16-2) is a substituted arylhydrazine derivative.^{[1][2]} While it may appear to be a simple building block, its true value lies in its role as a key precursor for constructing more complex molecular architectures, most notably the indole scaffold. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.^{[3][4]}

The primary utility of this compound is in the Fischer indole synthesis, a robust and widely used reaction for creating indole rings from an arylhydrazine and a carbonyl compound (aldehyde or

ketone) under acidic conditions.[5][6] The specific substitution pattern of **5-Chloro-2-methoxyphenylhydrazine hydrochloride**—a chloro group at the 5-position and a methoxy group at the 2-position—allows for the synthesis of precisely functionalized indoles, which are pivotal in the development of targeted therapeutics.[7]

Table 1: Physicochemical Properties of **5-Chloro-2-methoxyphenylhydrazine Hydrochloride**

Property	Value	Source
CAS Number	5446-16-2	[1][2]
Molecular Formula	C ₇ H ₁₀ Cl ₂ N ₂ O	[1][2]
Molecular Weight	209.07 g/mol	[1][8]
Appearance	Solid	[1]
Melting Point	~195 °C	[9]
Storage	Sealed in dry, 2-8°C	[2]

Synthesis Pathway: From Aniline to Hydrazine

The most common and industrially relevant synthesis of **5-Chloro-2-methoxyphenylhydrazine hydrochloride** is a two-step process commencing with the corresponding aniline, 5-Chloro-2-methoxyaniline. The pathway involves the formation of a diazonium salt intermediate, which is subsequently reduced to the target hydrazine.

Step 1: Diazotization of 5-Chloro-2-methoxyaniline

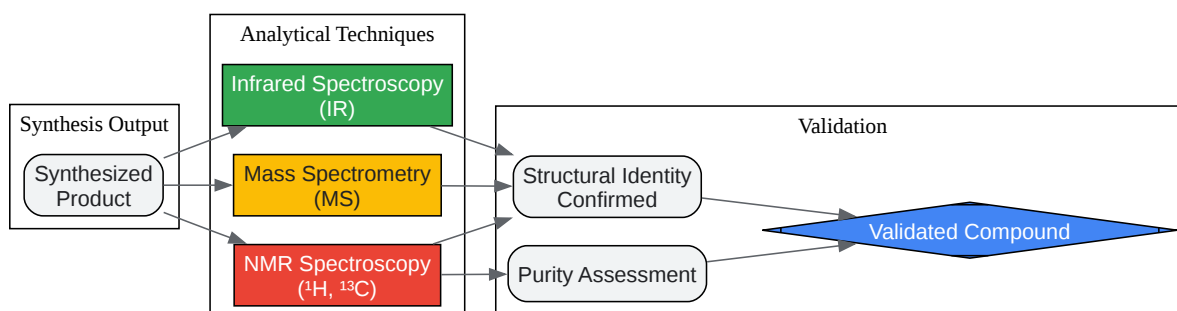
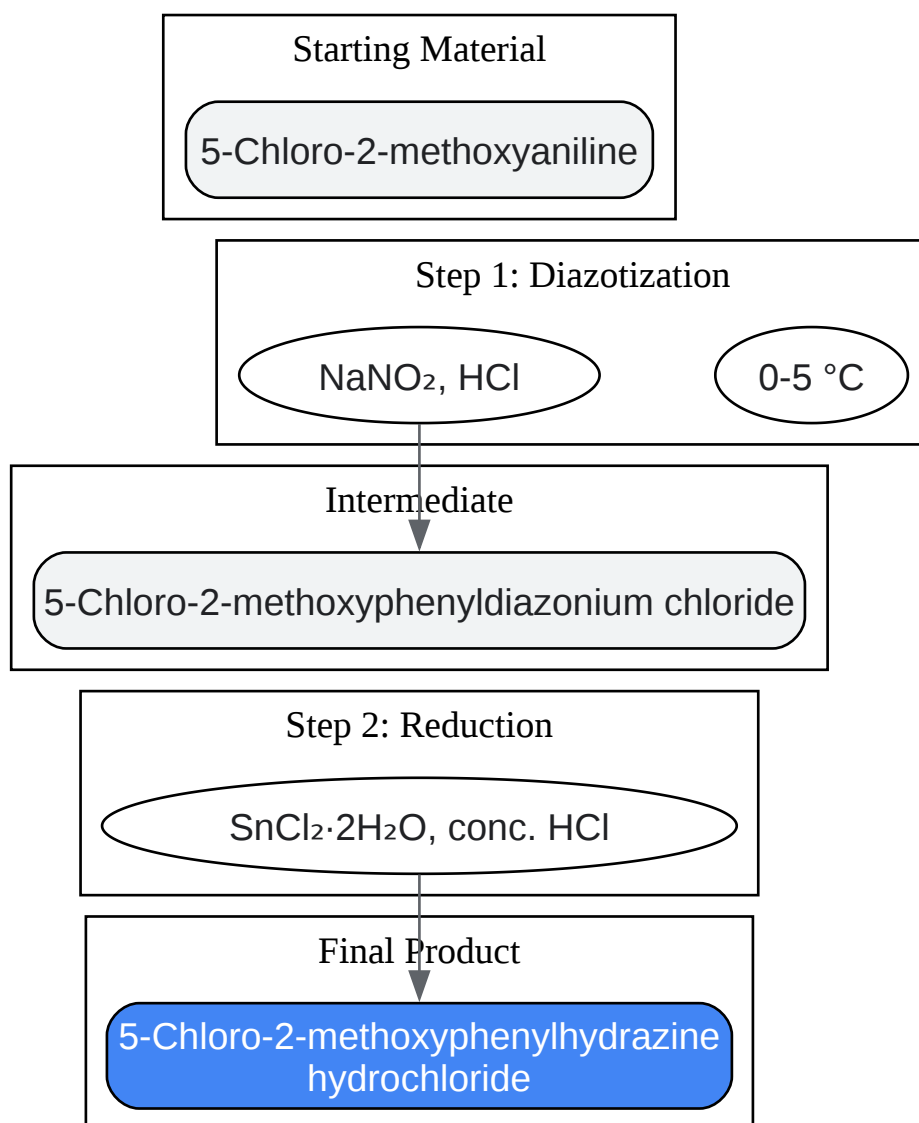
Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is fundamental in aromatic chemistry.

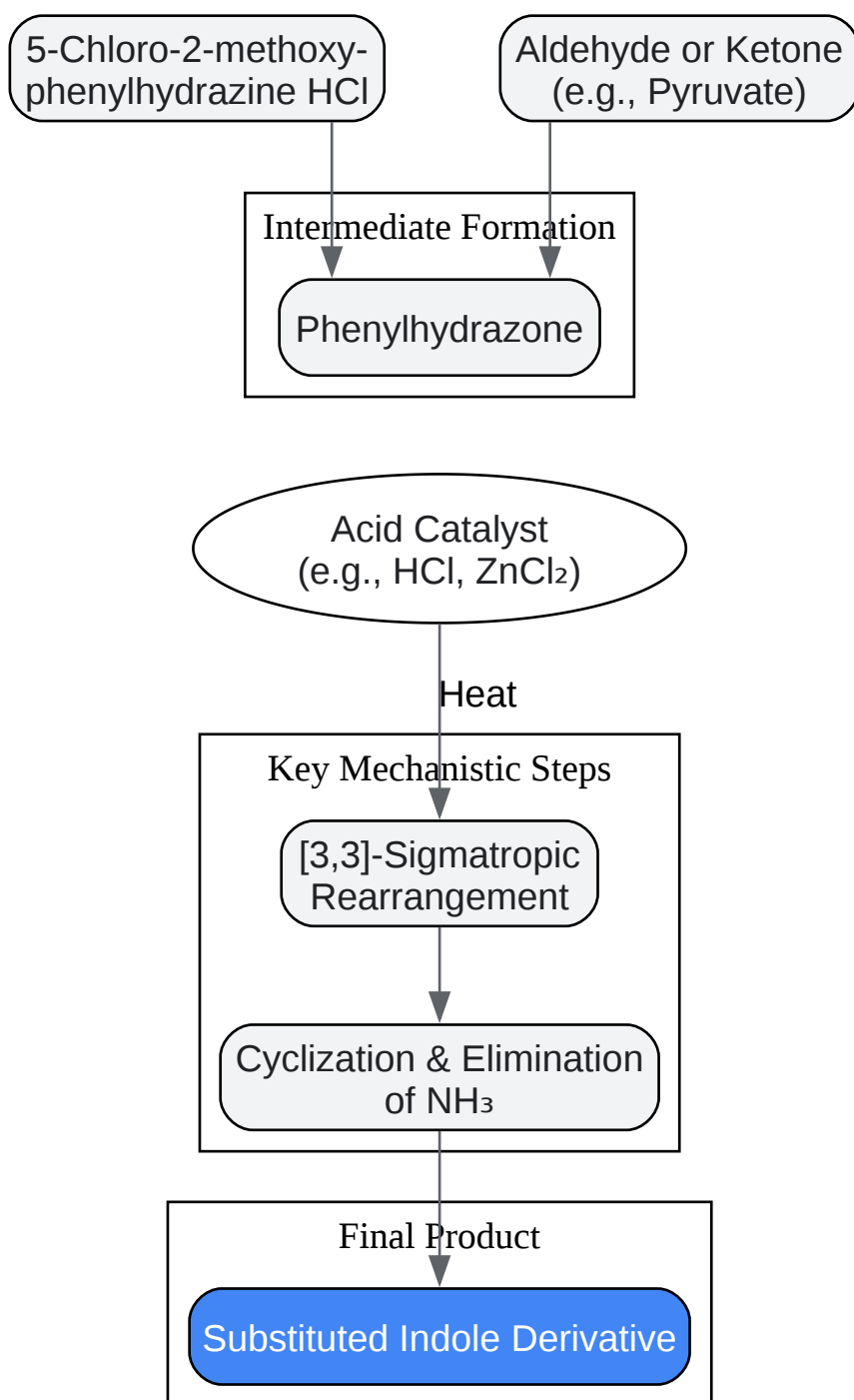
- **Causality:** The reaction must be conducted at low temperatures (typically 0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.[10] The strong acid, typically hydrochloric acid, serves two purposes: it protonates the amine to make it soluble and generates the necessary nitrous acid from sodium nitrite.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is a versatile intermediate that can be converted to a variety of functional groups. To synthesize the hydrazine, the diazonium salt is reduced. While various reducing agents like sodium sulfite or ascorbic acid can be used, stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a classic and effective method.^{[11][12][13]}

- Causality: Stannous chloride is a potent reducing agent capable of reducing the $\text{N}\equiv\text{N}$ triple bond of the diazonium group to the N-N single bond of the hydrazine. The reaction is performed in a highly acidic medium to maintain the stability of the reactants and the product, which precipitates as the hydrochloride salt.





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